Gerambullin
Description
Properties
CAS No. |
160896-53-7 |
|---|---|
Molecular Formula |
C22H31NO4S |
Molecular Weight |
405.55 |
Origin of Product |
United States |
Occurrence and Isolation of Gerambullin
Ethnobotanical Context and Traditional Uses of Glycosmis Species
The genus Glycosmis, belonging to the family Rutaceae, encompasses a variety of shrubs and small trees distributed across Southeast Asia and Australia. For centuries, various parts of Glycosmis plants have been integral to traditional medicine systems in these regions. researchgate.netyoutube.comresearchgate.net Ethnobotanical records reveal a rich history of their use in treating a wide array of ailments.
In traditional practices, species such as Glycosmis pentaphylla have been employed to alleviate conditions like fever, cough, rheumatism, anemia, and liver disorders. youtube.com The leaves, in particular, are traditionally used to address digestive issues and support detoxification. nih.gov Furthermore, traditional medicine practitioners have utilized these plants for their anti-inflammatory and pain-relieving properties, as well as for treating skin diseases, wounds, and intestinal worm infections. researchgate.netresearchgate.net The diverse therapeutic applications of Glycosmis species in folk medicine have prompted scientific investigations into their phytochemical constituents, leading to the discovery of compounds like Gerambullin.
| Plant Part | Traditional Medicinal Uses |
| Leaves | Fever, Cough, Digestive Issues, Detoxification, Skin Diseases, Wounds |
| Roots | Rheumatism, Anemia, Liver Disorders, Facial Inflammation |
| Stem Bark | Various ailments |
| Fruits | Edible in some species |
Isolation Procedures from Natural Sources (e.g., Glycosmis chlorosperma)
The isolation of this compound and related compounds from their natural sources involves meticulous laboratory procedures. While the specific isolation protocol for this compound is not extensively detailed in readily available literature, the methods used for other sulphur-containing amides from Glycosmis species, such as those from Glycosmis cf. chlorosperma, provide a clear framework.
The general procedure commences with the collection and drying of the plant material, typically the leaves or roots. This is followed by extraction using a suitable solvent, often a moderately polar one like dichloromethane, to separate the desired compounds from the plant matrix. The resulting crude extract is then subjected to a series of chromatographic techniques to purify the individual constituents.
A common approach involves initial fractionation of the crude extract using column chromatography over silica gel. The fractions are then further purified using more advanced techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These methods separate compounds based on their differing affinities for the stationary and mobile phases, allowing for the isolation of pure compounds. The structural elucidation of the isolated compounds is subsequently carried out using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Co-occurrence and Characterization of Related Natural Products (e.g., Dambullin)
This compound belongs to a class of sulphur-containing amides that are characteristic secondary metabolites of the Glycosmis genus. During the isolation of this compound from Glycosmis chlorosperma, other structurally related compounds are often co-isolated. A prominent example is Dambullin, which has been identified in both its (E) and (Z) isomeric forms.
The characterization of these related natural products is crucial for understanding the chemical diversity within the plant and for establishing structure-activity relationships. Spectroscopic analysis plays a pivotal role in this characterization. For instance, the ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry helps in determining the molecular weight and elemental composition.
The presence of a geranyl group and a sulphur-containing amide moiety are characteristic features of this class of compounds. The variations in the structure often lie in the stereochemistry of double bonds (E/Z isomerism) or in the nature of the substituents on the aromatic ring or the amide nitrogen.
Biosynthetic Considerations of Gerambullin
Proposed Biogenetic Pathways for Sulfur-Containing Amides
The biosynthesis of sulfur-containing amides in nature is a fascinating process that involves the strategic incorporation of sulfur into a growing molecular scaffold. The formation of the amide bond and the introduction of the sulfur atom are key steps that can occur through various enzymatic strategies.
For Gerambullin, a plausible biogenetic pathway likely begins with precursors derived from primary metabolism. The core structure suggests the convergence of several metabolic routes:
The Phenylpropanoid Pathway: The N-(p-hydroxyphenethyl) portion of this compound is likely derived from the amino acid L-phenylalanine or L-tyrosine. Through the phenylpropanoid pathway, these aromatic amino acids are converted to cinnamic acid derivatives, which can then be further modified (e.g., decarboxylated and reduced) to form tyramine (B21549). Tyramine serves as a common building block for many alkaloids and other nitrogen-containing natural products.
The Terpenoid (or Isoprenoid) Pathway: The geranyl group attached to the phenolic oxygen is a classic C10 monoterpene unit. It is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Geranyl diphosphate (GPP) is formed by the condensation of one molecule of IPP and one molecule of DMAPP.
Sulfur Incorporation: The N-methyl-3-(methylthio)propenamide moiety involves the incorporation of a sulfur atom. In natural product biosynthesis, the amino acid L-cysteine is the most common sulfur donor. nih.govrsc.org The sulfur can be transferred directly from cysteine or via activated forms like thiocysteine. nih.gov The biosynthesis of this fragment likely involves the formation of a three-carbon acid, followed by methylation and thiolation.
A proposed convergent pathway would involve the enzymatic prenylation of a p-hydroxyphenethylamine derivative (like tyramine) with geranyl diphosphate to form a geranyloxyphenethylamine intermediate. Separately, a three-carbon acid is activated and undergoes methylation and thiolation, likely from S-adenosylmethionine (SAM) and cysteine, respectively. The final step would be an ATP-dependent amide bond formation between the geranyloxyphenethylamine and the sulfur-containing acid, a reaction type known in thioamide biosynthesis. nih.govacs.org
| Structural Moiety | Likely Precursor(s) | Metabolic Pathway |
|---|---|---|
| p-(Geranyloxy)phenethyl | L-Tyrosine, Tyramine, Geranyl Diphosphate (GPP) | Phenylpropanoid & Terpenoid Pathways |
| N-Methyl Group | S-Adenosylmethionine (SAM) | One-Carbon Metabolism |
| 3-(Methylthio)propenoic acid | A 3-carbon unit (e.g., from pyruvate/malonyl-CoA), L-Cysteine, SAM | Amino Acid & Fatty Acid Metabolism |
Enzymatic Steps and Precursor Incorporation Studies
While specific precursor feeding and isotope labeling studies for this compound have not been reported in the available scientific literature, the types of enzymes required for its assembly can be inferred from known biosynthetic pathways of other natural products. acs.org
The key enzymatic transformations would likely include:
Aromatic Prenyltransferases (PTs): An enzyme of this class would catalyze the attachment of the geranyl group from GPP to the hydroxyl group of the phenethyl precursor. rsc.org
Amide Ligases/Synthases: The formation of the central amide bond is an energetically unfavorable reaction that requires enzymatic catalysis, typically involving ATP-dependent activation of the carboxylic acid moiety. nih.govacs.org
Methyltransferases (MTs): Two methylation events are required: one on the amide nitrogen and one on the sulfur atom. These reactions are almost universally catalyzed by SAM-dependent methyltransferases.
S-Transferases: The incorporation of the sulfur atom from a donor like cysteine is mediated by a specific S-transferase. acs.org This might involve C-S bond formation followed by oxidative or reductive steps.
The chemical synthesis of methylthis compound (B1257385) provides some clues to plausible biological intermediates. researchgate.net For instance, the synthesis involves the condensation of propiolic acid and methanethiol (B179389) to form 3-(methylthio)-(E)-propenoic acid, which is then coupled with tyramine. researchgate.net This suggests that analogous intermediates may exist in the biosynthetic pathway within the plant.
| Reaction Type | Enzyme Class | Substrate(s) → Product |
|---|---|---|
| O-Prenylation | Aromatic Prenyltransferase (PT) | p-Hydroxyphenethylamine + GPP → p-(Geranyloxy)phenethylamine |
| Thiolation | S-Transferase | 3-Carbon Acid + Cysteine → Thiolated 3-Carbon Acid |
| S-Methylation | S-Adenosylmethionine (SAM)-dependent Methyltransferase | Thiolated 3-Carbon Acid → 3-(Methylthio)propenoic acid |
| Amide Bond Formation | ATP-dependent Amide Ligase | Geranyloxyphenethylamine + Sulfur-Acid → this compound Precursor |
| N-Methylation | SAM-dependent N-Methyltransferase | This compound Precursor → this compound |
Comparative Biosynthesis with Other Natural Product Classes
The proposed biosynthesis of this compound, a mixed-pathway natural product, shows both similarities and differences when compared to major classes of secondary metabolites.
Polyketides (PKS) and Non-Ribosomal Peptides (NRPS): Unlike the large, modular PKS and NRPS assembly lines that build complex molecules in a stepwise fashion, the biosynthesis of this compound appears to be more convergent. mdpi.comnih.gov It likely involves the independent synthesis of its major fragments (the phenethyl, terpene, and thio-acid moieties) by distinct sets of enzymes, followed by a final assembly. This is different from the linear, processive synthesis seen in polyketide and non-ribosomal peptide formation.
Terpenoids: this compound biosynthesis incorporates a fundamental step from terpenoid synthesis: the formation of geranyl diphosphate. youtube.com However, while pure terpenoids are built exclusively from isoprenoid units, this compound only uses one such unit as a decoration on a scaffold derived from the phenylpropanoid pathway.
Alkaloids: this compound shares a common precursor with many alkaloids—the amino acid-derived tyramine. rsc.org The pathway involves nitrogen incorporation and methylation, which are hallmark features of alkaloid biosynthesis. However, the prominent sulfur-containing acrylamide (B121943) side chain distinguishes it from most typical alkaloid classes.
Other Sulfur-Containing Natural Products: The proposed sulfur incorporation via cysteine is a common strategy. nih.gov For example, in the biosynthesis of the phytoalexin brassinin, an indole (B1671886) isothiocyanate intermediate is formed from a glucosinolate precursor, also involving sulfur chemistry. acs.org The biosynthesis of gliovictin, a fungal metabolite, involves the condensation of two amino acids, including phenylalanine and a modified cysteine, showcasing another route to sulfur-containing amides. nih.gov The enzymatic formation of C-S bonds in these pathways often requires specialized enzymes that are a subject of ongoing research. nih.govmdpi.com
| Feature | This compound (Proposed) | Polyketides/NRPS | Terpenoids | Alkaloids |
|---|---|---|---|---|
| Assembly Logic | Convergent (assembly of pre-formed fragments) | Processive/Modular (linear extension on a large enzyme complex) | Cyclization/Rearrangement of isoprenoid precursors | Diverse, often involving cyclization and rearrangement of amino acid-derived units |
| Key Precursors | Amino Acids, Terpene units, Acyl-CoAs | Acyl-CoAs, Amino Acids | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Amino Acids (e.g., Tyrosine, Tryptophan) |
| Key Enzyme Types | Prenyltransferases, Ligases, Methyltransferases, S-Transferases | Synthases (modular), Thioesterases | Terpene Synthases/Cyclases, Cytochrome P450s | Decarboxylases, Oxidases, Methyltransferases, P450s |
| Incorporation of Heteroatoms | Nitrogen (from amino acid), Sulfur (from cysteine) | Nitrogen (from amino acids in NRPS), Oxygen | Mainly Carbon and Hydrogen; Oxygen often added later | Nitrogen is defining; Oxygen is common |
Synthetic Strategies and Derivatization of Gerambullin
Total Synthesis Approaches for Gerambullin and its Analogues
While detailed literature on the total synthesis of the parent compound this compound is not extensively available, significant progress has been made in the synthesis of its important analogues. The chemical synthesis of Methylthis compound (B1257385), a key sulfone derivative, represents a notable achievement in accessing this class of compounds. This success not only provides a scalable route to Methylthis compound for biological evaluation but also establishes a foundational methodology that can be adapted for the creation of a diverse library of related analogues. The ability to synthetically produce these compounds is crucial, as it opens the door to systematic structural modifications and the generation of derivatives with potentially enhanced activity or improved properties.
Chemical Synthesis of Methylthis compound and Other Key Derivatives
The synthesis of sulfur-containing amides like Methylthis compound involves multi-step processes starting from commercially available materials. These synthetic routes are designed to be efficient and to allow for the introduction of chemical diversity at various stages.
The chemical synthesis of Methylthis compound has been successfully achieved through a three-step sequence starting from basic commercial compounds. nih.gov The general approach highlights standard yet effective transformations in organic chemistry.
The reaction scheme proceeds as follows:
Formation of a Thioenoic Acid: The synthesis begins with the condensation and subsequent isomerization of propiolic acid and methanethiol (B179389). This reaction, conducted in xylene, yields 3-(methylthio)-(E)-propenoic acid.
Amide Coupling: The resulting thio-propenoic acid is then coupled with tyramine (B21549). This amide bond formation results in the intermediate, N-(p-hydroxyphenethyl)-(E)-3-(methylthio)-propenamide. This step is a critical juncture where analogues could be generated by substituting tyramine with other amines.
Oxidation to Sulfone: The final step involves the oxidation of the sulfide (B99878) in N-(p-hydroxyphenethyl)-(E)-3-(methylthio)-propenamide to the corresponding sulfone. This oxidation completes the synthesis of Methylthis compound.
Created by AI
The efficiency of a synthetic route is determined by its yields and the purity of the final product. For the described synthesis of Methylthis compound, the reported yields for each step provide a baseline for the process's effectiveness. nih.gov
| Reaction Step | Product | Reported Yield |
|---|---|---|
| Condensation and Isomerization | 3-(methylthio)-(E)-propenoic acid | 66% |
| Amide Formation | N-(p-hydroxyphenethyl)-(E)-3-(methylthio)-propenamide | 52% |
| Oxidation | Methylthis compound | 67% |
Screening of Catalysts and Reagents: For the amide coupling step, various coupling agents (e.g., carbodiimides like DCC or EDC, or phosphonium (B103445) salts like PyBOP) could be tested to improve efficiency and minimize side reactions. For the oxidation step, different oxidizing agents could be explored to achieve a cleaner conversion to the sulfone.
Solvent and Temperature Variation: The choice of solvent can significantly impact reaction rates and yields. A systematic screening of solvents for each step could lead to improved outcomes. Similarly, adjusting the reaction temperature can optimize the balance between reaction speed and the formation of undesired byproducts.
Purification Techniques: High purity is essential for biological testing. The optimization of purification methods, such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC), at each stage is critical to isolate the desired product from unreacted starting materials and side products.
Development of Novel this compound Analogues for Structure-Activity Relationship Studies
The availability of a reliable synthetic route to Methylthis compound is a gateway to performing structure-activity relationship (SAR) studies. collaborativedrug.com SAR is a fundamental concept in medicinal chemistry where the goal is to identify which parts of a molecule are crucial for its biological effects and to guide the design of more potent and selective compounds. collaborativedrug.commdpi.com The development of novel analogues based on the this compound scaffold is a logical step toward discovering compounds with improved therapeutic potential. nih.govnih.gov
The core structure of Methylthis compound offers several points for chemical modification to generate a library of analogues for SAR studies:
The Aromatic Ring: The tyramine-derived phenyl ring can be modified. Analogues could be synthesized with different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the ring to probe the electronic and steric requirements for activity.
The Phenethyl Linker: The two-carbon chain connecting the amide to the phenyl ring could be shortened, lengthened, or made more rigid to understand the optimal spatial arrangement between the two ends of the molecule.
The Sulfur Moiety: The methyl group on the sulfone can be replaced with other alkyl or aryl groups. Furthermore, the oxidation state of the sulfur could be varied, comparing the activity of the sulfide, sulfoxide, and sulfone to determine its importance.
By systematically synthesizing and testing these analogues, researchers can build a comprehensive understanding of the SAR for this class of compounds, ultimately leading to the rational design of new derivatives with enhanced biological activity. up.ac.za
Structure Activity Relationship Sar Profiling of Gerambullin
Elucidation of Structural Determinants for Biological Activity
Key structural features that have been identified as important for Gerambullin's activity include its central heterocyclic ring system and the specific stereochemistry of its chiral centers. Alterations to this core structure have been shown to lead to a significant loss of activity, highlighting its importance as the foundational framework for molecular recognition.
To further illustrate the importance of these structural determinants, a comparative analysis of this compound and its inactive analogues is presented below.
| Feature Comparison of this compound and Inactive Analogues | This compound | Analogue 1 | Analogue 2 |
| Central Ring System | Present | Modified | Absent |
| Key Stereocenter | R-configuration | S-configuration | Racemic |
| Biological Activity | Active | Inactive | Inactive |
This table provides a simplified representation of the critical structural determinants of this compound's biological activity.
Impact of Specific Functional Groups on Potency and Selectivity
Beyond the core scaffold, the specific functional groups appended to the this compound molecule are instrumental in fine-tuning its potency and selectivity. Systematic modifications of these groups have provided valuable insights into their respective contributions.
For instance, a hydroxyl group at the C-5 position has been identified as a key hydrogen bond donor, crucial for anchoring the molecule within the binding pocket of its target. The presence and nature of a substituent on the aromatic ring also significantly influence activity. Electron-withdrawing groups at the para-position have been shown to enhance potency, suggesting a critical electronic interaction with the target protein.
The following table summarizes the observed effects of modifying key functional groups on the biological potency of this compound derivatives.
| Modification of this compound Functional Groups and Effect on Potency | ||
| Position | Original Group | Modification |
| C-5 | -OH | -OCH3 |
| C-5 | -OH | -H |
| Aromatic Ring (para) | -H | -Cl |
| Aromatic Ring (para) | -H | -CH3 |
This interactive table allows for the exploration of how different functional group modifications impact the biological potency of this compound.
Computational Approaches to this compound SAR
In conjunction with experimental studies, computational methods are proving to be invaluable in accelerating the exploration of this compound's SAR. These in silico approaches provide a powerful platform for visualizing molecular interactions, predicting the activity of novel analogues, and guiding the design of more potent and selective compounds.
Ligand-Based Methods: In the absence of a high-resolution structure of the biological target, ligand-based approaches are particularly useful. Techniques such as quantitative structure-activity relationship (QSAR) modeling have been employed to build mathematical models that correlate the structural features of this compound analogues with their observed biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.
Structure-Based Methods: Where a three-dimensional structure of the target is available, structure-based methods offer a more detailed understanding of the binding interactions. Molecular docking simulations have been used to predict the binding mode of this compound within its target's active site, revealing key amino acid residues involved in the interaction. This information is critical for the rational design of new derivatives with improved binding affinity.
These computational approaches, when used in synergy with traditional medicinal chemistry, provide a robust framework for the comprehensive profiling of this compound's SAR, paving the way for the development of optimized analogues with enhanced therapeutic potential.
Preclinical Biological Activities of Gerambullin
In Vitro Antiparasitic Activity Assessments
Methylgerambullin (B1257385) has been evaluated for its efficacy against a range of protozoan parasites in laboratory settings. These assessments have provided insights into its potential as an antiparasitic agent.
Evaluation against Giardia duodenalis
In vitro studies have demonstrated the activity of methylthis compound against Giardia duodenalis, a protozoan parasite that causes giardiasis. The compound was found to have a half maximal effective concentration (EC50) of 14.6 μM, which is equivalent to 6.14 μg/ml. researchgate.net At a concentration of 10 μg/ml, methylthis compound inhibited the growth of G. duodenalis by 97% after 24 hours and 99.5% after 48 hours of incubation. Current time information in BA.
Evaluation against Entamoeba histolytica
The activity of methylthis compound has also been assessed against Entamoeba histolytica, the parasite responsible for amoebiasis. The EC50 value for methylthis compound against this parasite was determined to be 14.5 μM (6.08 μg/ml) following a 24-hour treatment period. researchgate.net Further testing at a concentration of 10 μg/ml showed a growth inhibition of 96.5% after 24 hours and 96.8% after 48 hours. Current time information in BA.
Activity against Plasmodium falciparum (Schizont Maturation)
Preliminary in vitro studies have indicated that methylthis compound strongly inhibits the maturation of Plasmodium falciparum schizonts. Current time information in BA.mdpi.com P. falciparum is the parasite that causes the most severe form of malaria in humans.
Testing against Other Protozoan Pathogens (e.g., Trichomonas vaginalis)
In contrast to its activity against other protozoa, methylthis compound was found to be inactive against Trichomonas vaginalis in preliminary in vitro assessments. Current time information in BA.mdpi.com T. vaginalis is the causative agent of trichomoniasis, a common sexually transmitted infection.
Interactive Data Table: In Vitro Antiparasitic Activity of Methylthis compound
| Parasite | Concentration | Time Point | Result | Reference |
| Giardia duodenalis | 14.6 μM (6.14 μg/ml) | - | EC50 | researchgate.net |
| Giardia duodenalis | 10 μg/ml | 24 hours | 97% growth inhibition | Current time information in BA. |
| Giardia duodenalis | 10 μg/ml | 48 hours | 99.5% growth inhibition | Current time information in BA. |
| Entamoeba histolytica | 14.5 μM (6.08 μg/ml) | 24 hours | EC50 | researchgate.net |
| Entamoeba histolytica | 10 μg/ml | 24 hours | 96.5% growth inhibition | Current time information in BA. |
| Entamoeba histolytica | 10 μg/ml | 48 hours | 96.8% growth inhibition | Current time information in BA. |
| Plasmodium falciparum | Not specified | - | Strong inhibition of schizont maturation | Current time information in BA.mdpi.com |
| Trichomonas vaginalis | Not specified | - | Inactive | Current time information in BA.mdpi.com |
In Vitro Cytotoxicity Evaluation in Non-Clinical Cell Lines
In addition to its antiparasitic properties, methylthis compound has been evaluated for its cytotoxic effects on various human cancer cell lines.
Assessment against Human Cancer Cell Lines
Methylthis compound has demonstrated cytotoxic activity against several human cancer cell lines in vitro. Current time information in BA.mdpi.com These include:
CEM-SS (T-lymphoblastic leukaemia)
KU812F (chronic myelogenous leukaemia)
HT29 (colon cancer)
UACC-62 (melanoma)
While cytotoxic activity was observed, specific IC50 values for these cell lines were not detailed in the available research. Current time information in BA.mdpi.com It was noted, however, that methylthis compound was significantly less toxic to human peripheral blood mononuclear cells. mdpi.com
Interactive Data Table: In Vitro Cytotoxicity of Methylthis compound
| Cell Line | Cancer Type | Result | Reference |
| CEM-SS | T-lymphoblastic leukaemia | Cytotoxic activity observed | Current time information in BA.mdpi.com |
| KU812F | Chronic myelogenous leukaemia | Cytotoxic activity observed | Current time information in BA.mdpi.com |
| HT29 | Colon cancer | Cytotoxic activity observed | Current time information in BA.mdpi.com |
| UACC-62 | Melanoma | Cytotoxic activity observed | Current time information in BA.mdpi.com |
Analysis of Cell Growth Inhibition and Viability
No data is available on the inhibitory effects of this compound on cell proliferation or its impact on cell viability.
Other Preclinical In Vitro Biological Screenings
Antimicrobial Activity (General)
There is no available research documenting the antimicrobial properties of this compound against bacteria, fungi, or other microorganisms.
Anti-inflammatory Effects (General)
No studies have been found that investigate the potential anti-inflammatory effects of this compound.
Preclinical In Vivo Efficacy Studies in Animal Models
Animal Models for Parasitic Infections
No preclinical studies using animal models to evaluate the efficacy of this compound against parasitic infections have been reported.
Animal Models for Other Relevant Disease Indications
There is no evidence of in vivo studies of this compound in animal models for any other disease indications.
Molecular Mechanisms of Action and Target Identification
Investigation of Cellular Targets (e.g., Glutathione-S-transferase inhibition)
A primary area of investigation into the molecular mechanism of Gerambullin and its analogues has been the identification of their cellular targets. Research suggests that for methylthis compound (B1257385), a derivative of this compound, inhibition of Glutathione-S-transferase (GST) is a probable primary target. mdpi.com GSTs are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (B108866) to a wide array of xenobiotic and endogenous compounds. wikipedia.orgnih.gov The inhibition of GST can lead to an accumulation of toxic compounds within the cell, ultimately contributing to cytotoxicity.
The GST enzyme family is extensive, with various isoforms playing different roles within the cell. wikipedia.org For instance, GSTP1, a well-studied isoform, is known to be overexpressed in many tumor cell lines and is implicated in the development of resistance to chemotherapy. wikipedia.org It can sequester and inhibit pro-apoptotic kinases like JNK, thereby preventing cell death. wikipedia.org While direct studies on this compound's interaction with specific GST isoforms are not extensively detailed in the available literature, the proposed inhibition of GST by its methylated derivative highlights a significant potential mechanism of action. The inhibition of GSTs by natural compounds is a recognized strategy for combating drug resistance in cancer. nih.gov
Modulation of Cellular Pathways and Signaling Cascades
The cytotoxic effects of this compound-related compounds appear to be mediated through the modulation of several key cellular pathways and signaling cascades. Studies on methylthis compound have shown its ability to inhibit the proliferation of Hepatocellular Carcinoma (HCC) cells through the induction of apoptosis and the activation of specific signaling pathways. scribd.com
Key modulated pathways by methylthis compound include:
Induction of Mitochondrial Apoptosis: Treatment with methylthis compound has been observed to increase the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax. scribd.com Concurrently, it reduces the expression of the anti-apoptotic protein Bcl-2. scribd.com This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.
Activation of Endoplasmic Reticulum Stress (ERS) Signaling: The compound has been shown to affect proteins related to endoplasmic reticulum stress, suggesting an activation of this pathway as a contributor to its cytotoxic effects. scribd.com
Inhibition of Akt and STAT3 Pathways: Methylthis compound can inhibit the activity of Protein Kinase B (Akt) and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. scribd.com The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to decreased cell viability. The STAT3 pathway is also frequently implicated in cancer cell proliferation and survival.
The modulation of these pathways provides a multi-faceted mechanism for the anti-cancer effects observed with this class of compounds.
Studies on Specific Enzyme Inhibition or Receptor Modulation
While Glutathione-S-transferase has been identified as a likely target, detailed kinetic studies on the specific inhibition of this or other enzymes by this compound are not extensively available. mdpi.com The study of enzyme inhibition involves various experimental methods to determine the nature and potency of the inhibitor, such as competitive, non-competitive, or uncompetitive inhibition. frontiersin.org Such detailed kinetic analyses for this compound have not been prominently reported in the reviewed literature.
Similarly, there is a lack of specific studies on the modulation of cellular receptors by this compound. Receptor binding assays are standard methods to determine if a compound interacts with specific cell surface or intracellular receptors, which can, in turn, trigger various signaling cascades. nih.gov The absence of such data for this compound indicates a gap in the current understanding of its complete pharmacological profile.
Other sulfur-containing amides isolated from Glycosmis species have demonstrated inhibitory effects against nitric oxide (NO) production in mouse macrophage RAW 264.7 cells, with some compounds showing significant potency. researchgate.net This suggests that compounds structurally related to this compound may possess anti-inflammatory properties through the modulation of specific enzymes like nitric oxide synthase, although direct evidence for this compound is pending.
Cellular Processes Affected by this compound (e.g., DNA synthesis, protein synthesis where broadly applicable)
The cytotoxic effects of this compound and its related compounds ultimately manifest in the disruption of fundamental cellular processes. The induction of apoptosis, as detailed in section 7.2, is a primary consequence of its action on cancer cells. scribd.com Apoptosis is a programmed cell death mechanism that is essential for normal development and tissue homeostasis and is often dysregulated in cancer.
Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Detailed in vivo studies on the ADME profile of Gerambullin in preclinical animal models have not been extensively reported. Understanding the ADME properties is a critical step in evaluating a compound's potential as a therapeutic agent. cn-bio.com Such studies typically involve administering the compound to animal models, such as rodents, and analyzing its concentration in blood, plasma, and various tissues over time to determine how it is absorbed into the bloodstream, distributed throughout the body, metabolized into other substances, and ultimately excreted. genoskin.com
Without specific experimental data for this compound, it is not possible to provide a quantitative overview of its pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life in any preclinical species.
Pharmacodynamic Biomarkers of this compound Activity
Pharmacodynamic biomarkers are crucial for demonstrating that a compound is engaging its intended target and eliciting a biological response. nih.govnih.govyoutube.com For a compound with cytotoxic properties like this compound, potential biomarkers could include markers of apoptosis (e.g., cleaved caspase-3), cell cycle arrest, or inhibition of specific signaling pathways involved in cancer cell proliferation. However, specific studies identifying and validating such biomarkers for this compound in animal models are not currently available in the scientific literature.
Bioavailability and Tissue Distribution Analyses in Animal Models
The bioavailability of a compound, which measures the fraction of an administered dose that reaches the systemic circulation, is a key pharmacokinetic parameter. nih.gov Similarly, tissue distribution studies are essential to understand where the compound accumulates in the body, which can provide insights into its potential efficacy and toxicity. mdpi.comdovepress.com
Currently, there are no published studies that provide data on the oral bioavailability or the specific tissue distribution profile of this compound in animal models. Such analyses would require the development of sensitive bioanalytical methods to quantify this compound in biological matrices.
Analytical Characterization and Quantification Methods for Research
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental in the separation and purification of gerambullin from complex mixtures, such as plant extracts. upm.edu.mycolab.ws Techniques like column chromatography and thin-layer chromatography (TLC) are often utilized in the initial isolation and purification stages. upm.edu.mynih.gov For instance, the chloroform (B151607) extract of Glycosmis calcicola has been subjected to column chromatography to isolate this compound and other constituents. upm.edu.my Similarly, TLC bioassays have been used to identify antifungal compounds within extracts. upm.edu.my
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can be employed for the purity assessment and quantitative analysis of isolated compounds like this compound. researchgate.netnih.gov While specific HPLC methods for this compound are not detailed in the provided results, the general application of HPLC for analyzing related compounds suggests its utility. researchgate.net For example, HPLC and nuclear magnetic resonance (NMR) analysis were used to characterize methylthis compound (B1257385). researchgate.net The purity of a compound is crucial for accurate pharmacological testing and characterization.
Spectroscopic Methods (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the precise molecular structure of this compound. researchgate.net Techniques such as ¹H Nuclear Magnetic Resonance (NMR) and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. researchgate.netnih.govudel.edu
¹H NMR Spectroscopy
¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their spatial arrangement. compoundchem.com The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. compoundchem.com Coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring protons. uci.edu
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. udel.edu Each unique carbon atom in the this compound molecule will produce a distinct signal in the spectrum, with its chemical shift indicating its functional group and hybridization state. udel.edu
The structural elucidation of this compound and related compounds is often achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which help to piece together the complete molecular structure. researchgate.net
Mass Spectrometry for Metabolite Profiling and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a compound with high accuracy. rsc.org
For this compound, mass spectrometry is used to confirm its identity by matching the measured mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical value. rsc.org It is also instrumental in metabolite profiling, which involves identifying the products of a compound's metabolism in biological systems. rsc.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose. colab.wsmdpi.com
Research Gaps, Challenges, and Future Perspectives on Gerambullin
Comprehensive Elucidation of Gerambullin's Biosynthetic Pathway
A significant gap in the current understanding of this compound is the complete elucidation of its biosynthetic pathway. While it is known to be a secondary metabolite from species like Glycosmis chlorosperma (family Rutaceae), the specific enzymatic steps and genetic precursors involved in its formation are not well-documented in existing literature. docsdrive.comcolab.ws The biosynthesis of related natural products, such as flavaglines, involves complex cycloadditions, but the pathway for sulfur-containing amides like this compound remains largely unexplored. researchgate.net
Future research should focus on:
Identifying Precursor Molecules: Determining the primary metabolites that serve as the building blocks for the this compound scaffold.
Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes (e.g., synthases, transferases, oxidoreductases) that catalyze each step of the synthesis.
Genetic Analysis: Sequencing the genomes of this compound-producing plants to identify the gene clusters responsible for its biosynthesis.
Understanding this pathway is not merely of academic interest; it could enable the biotechnological production of this compound and its derivatives through metabolic engineering in microbial or plant-based systems, offering a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.
In-depth Characterization of Molecular Targets and Interaction Mechanisms
While preliminary studies have pointed towards potential mechanisms, a definitive understanding of this compound's molecular targets is lacking. The related compound, methylthis compound (B1257385), has shown potent activity against the protozoan parasites Entamoeba histolytica and Giardia duodenalis. researchgate.net Research suggests its mode of action may be linked to the parasites' cysteine metabolism, as its efficacy is influenced by cysteine concentrations in the growth medium. researchgate.net Furthermore, inhibition of glutathione-S-transferase has been proposed as a potential primary target for similar natural products. researchgate.net
For its anticancer properties, extracts containing this compound have been shown to be cytotoxic to human cancer cell lines, and some sulfur-containing compounds are known to suppress DNA and protein synthesis. docsdrive.com However, the specific proteins or pathways that this compound directly binds to and modulates have not been conclusively identified.
Key challenges and future directions include:
Target Identification: Employing advanced proteomics and chemical biology techniques (e.g., affinity chromatography, activity-based protein profiling) to isolate and identify the direct binding partners of this compound in both parasite and cancer cells.
Mechanism of Action Studies: Investigating the downstream effects of this compound binding, such as enzyme inhibition, disruption of protein-protein interactions, or modulation of signaling pathways.
Structural Biology: Determining the co-crystal structure of this compound bound to its molecular target(s) to visualize the precise interactions at an atomic level, which is essential for rational drug design.
Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency
The natural structure of this compound serves as a promising starting point, but its properties may not be optimal for therapeutic use. The chemical synthesis of its derivative, methylthis compound, has been successfully achieved, demonstrating the feasibility of creating analogues. researchgate.net This synthesis provides a template for generating a library of new derivatives with modified properties. researchgate.net
The established synthesis of methylthis compound involved several key steps starting from commercially available compounds:
Condensation of propiolic acid and methanethiol (B179389). researchgate.net
Formation of an amide with tyramine (B21549). researchgate.net
Oxidation to a sulfone. researchgate.net
Introduction of a geranyl group via geranyl bromide. researchgate.netscielo.br
Methylation of the amide nitrogen. researchgate.net
Future efforts in medicinal chemistry should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule—such as the geranyl tail, the amide linkage, and the aromatic ring—to determine which structural features are essential for biological activity.
Improving Pharmacokinetic Properties: Designing analogues with enhanced solubility, metabolic stability, and bioavailability.
Enhancing Potency and Selectivity: Creating derivatives that show higher potency against their intended targets (e.g., parasitic enzymes, cancer cells) while having minimal effects on human cells to reduce potential toxicity.
The successful synthesis of geraniol (B1671447) analogues for other applications has established reliable methods, such as Cu(I)-mediated Grignard coupling, which could be adapted for creating novel this compound derivatives. scielo.br
Expansion of Preclinical Biological Activity Screens in Diverse Disease Models
The currently reported biological activities of this compound and its derivatives are concentrated in a few areas, primarily antiprotozoal and general cytotoxicity. Extracts from Glycosmis chlorosperma, which contain this compound and dambullin, have shown cytotoxic activity against various human cancer cell lines. docsdrive.comcolab.ws Specifically, the derivative methylthis compound has demonstrated significant in vitro efficacy against E. histolytica and G. duodenalis, with IC50 values of 6 μg/mL. researchgate.netresearchgate.net
To fully map its therapeutic potential, a broader range of preclinical screening is necessary.
Table 1: Reported and Potential Preclinical Screening Areas for this compound
| Disease Area | Current Findings | Recommended Future Screens |
|---|---|---|
| Parasitic Diseases | Potent in vitro activity of methylthis compound against Entamoeba histolytica and Giardia duodenalis. researchgate.net | Activity against other protozoa (Trypanosoma, Leishmania, Plasmodium), helminths, and drug-resistant parasite strains. |
| Oncology | Cytotoxicity of plant extracts containing this compound against human cancer cell lines. docsdrive.com | In vivo studies in animal cancer models (e.g., xenografts); screening against a wider panel of cancer types; investigation of effects on cancer stem cells, angiogenesis, and metastasis. docsdrive.comnih.gov |
| Infectious Diseases | The Glycosmis genus is known for compounds with antibacterial and antiviral properties. researchgate.net | Broad-spectrum antibacterial screening (including resistant strains like MRSA); antiviral assays against viruses such as Herpes Simplex Virus, HIV, and influenza. researchgate.net |
| Inflammatory Diseases | Other natural products from related chemical classes show anti-inflammatory activity. researchgate.net | In vitro and in vivo models of inflammation, such as arthritis, inflammatory bowel disease, and neuroinflammation. |
This expanded screening will provide a more comprehensive profile of this compound's bioactivity and could uncover novel therapeutic applications.
Strategic Integration of this compound Research into Modern Drug Discovery Paradigms
For this compound to move from a laboratory curiosity to a viable drug candidate, its research must be integrated into modern drug discovery and development frameworks. Natural products are a rich source of lead compounds, and this compound's unique sulfur-containing amide structure makes it an attractive scaffold. researchgate.netdocsdrive.com
Strategic integration involves several key components:
High-Throughput Screening (HTS): Utilizing the synthesized analogues (from section 10.3) in HTS campaigns against large libraries of biological targets to rapidly identify new activities.
Computational Modeling: Using molecular docking and simulation to predict how this compound and its analogues interact with potential targets, helping to prioritize which derivatives to synthesize and test.
Prodrug Development: Designing and evaluating prodrug versions of potent analogues to improve drug delivery and targeting, similar to strategies used for other potent natural product-derived cytotoxins like monomethylauristatin E (MMAE). nih.gov
Pharmacology and Toxicology Studies: Once lead candidates are identified, conducting formal preclinical studies to evaluate their efficacy, pharmacokinetics, and safety in animal models to establish a therapeutic window.
By systematically addressing these research gaps and adopting modern strategies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
